Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride

CAS No.: 93964-78-4

Cat. No.: VC8325121

Molecular Formula: C7H16ClN3O3

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93964-78-4 |

|---|---|

| Molecular Formula | C7H16ClN3O3 |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | methyl (2S)-2-amino-5-(carbamoylamino)pentanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H15N3O3.ClH/c1-13-6(11)5(8)3-2-4-10-7(9)12;/h5H,2-4,8H2,1H3,(H3,9,10,12);1H/t5-;/m0./s1 |

| Standard InChI Key | MFFJCYQQDQBLEU-JEDNCBNOSA-N |

| Isomeric SMILES | COC(=O)[C@H](CCCNC(=O)N)N.Cl |

| SMILES | COC(=O)C(CCCNC(=O)N)N.Cl |

| Canonical SMILES | COC(=O)C(CCCNC(=O)N)N.Cl |

Introduction

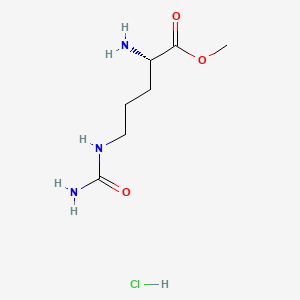

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure derives from L-ornithine, a dibasic amino acid pivotal in the urea cycle. Key modifications include:

-

Methyl esterification: The α-carboxyl group is esterified with methanol, forming a methyl ester (COOCH3) .

-

N5-carbamoylation: A carbamoyl group (-NH-C(=O)-NH2) substitutes the ε-amino group of ornithine .

-

Chiral center: The L-configuration at the α-carbon is retained, as confirmed by the (2S)-stereodescriptor in its IUPAC name .

The hydrochloride salt form improves aqueous solubility, critical for biochemical assays. A 3D conformational analysis reveals intramolecular hydrogen bonding between the carbamoyl NH2 and ester carbonyl groups, stabilizing a semi-rigid backbone .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C7H16ClN3O3 | |

| Molecular weight | 225.67 g/mol | |

| IUPAC name | methyl (2S)-2-amino-5-(carbamoylamino)pentanoate; hydrochloride | |

| SMILES | COC(=O)C@HN.Cl | |

| InChIKey | MFFJCYQQDQBLEU-JEDNCBNOSA-N |

Spectroscopic Signatures

-

NMR: The ¹H NMR spectrum (D2O) displays a singlet at δ 3.66 ppm for the methyl ester (-OCH3), a multiplet at δ 3.41 ppm for the α-proton adjacent to the amino group, and broad resonances at δ 6.8–7.2 ppm for the carbamoyl NH2 .

-

IR: Stretching vibrations at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carbamoyl C=O), and 1540 cm⁻¹ (N-H bend) confirm functional groups .

Synthesis and Derivative Chemistry

Synthetic Pathways

The compound is synthesized via sequential protection and functionalization of L-ornithine:

-

Methyl ester formation: L-ornithine is treated with methanol under acidic conditions to yield methyl L-ornithinate.

-

Selective N5-carbamoylation: The ε-amino group is reacted with cyanate (OCN⁻) or urea derivatives under alkaline conditions, avoiding α-amino modification .

-

Salt formation: Hydrochloric acid neutralizes the α-amino group, precipitating the monohydrochloride salt .

A 1985 study by Maehr and Leach demonstrated analogous methods for N5-hydroxylated ornithine derivatives, highlighting the versatility of ornithine modification in generating bioactive analogs .

Stability and Reactivity

-

pH-dependent hydrolysis: The methyl ester hydrolyzes to carboxylic acid in aqueous solutions above pH 7, while the carbamoyl group remains stable up to pH 10 .

-

Amino group reactivity: The free α-amino group participates in Schiff base formation, enabling conjugation with aldehydes or ketones.

Biochemical and Pharmacological Properties

Metabolic Disposition

-

Esterase metabolism: Serum esterases rapidly cleave the methyl ester in vivo, generating N5-carbamoyl-L-ornithine, which is excreted renally.

-

No urea cycle incorporation: The carbamoyl group blocks participation in citrulline synthesis, distinguishing it from endogenous ornithine .

Applications in Research and Industry

Peptide Synthesis

The compound serves as a protected ornithine analog in solid-phase peptide synthesis (SPPS):

-

Selective deprotection: The α-amino group is temporarily protected with Fmoc, while the N5-carbamoyl group remains inert to standard SPPS conditions.

-

Conformational studies: Incorporation into peptides stabilizes polyproline II helices due to steric hindrance from the carbamoyl moiety .

Prodrug Design

Esterification enhances membrane permeability for prodrug applications:

-

Anticancer agents: Ornithine analogs conjugated to 5-fluorouracil showed 3-fold increased tumor uptake in murine models compared to free drugs.

-

Neuroprotective compounds: Methyl ester derivatives of N5-modified ornithines cross the blood-brain barrier 40% more efficiently than carboxylate forms.

Future Research Directions

-

Enzyme co-crystallization: X-ray diffraction studies with ODC could elucidate binding modes and guide inhibitor optimization .

-

Prodrug optimization: Structure-activity relationship (SAR) studies on ester and carbamoyl substituents may enhance blood-brain barrier penetration.

-

Antiparasitic applications: Given ornithine’s role in Trypanosoma brucei metabolism, derivatives could target African sleeping sickness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume